molecular formula C12H17NO2 B14146923 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 847173-30-2

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B14146923
CAS No.: 847173-30-2
M. Wt: 207.27 g/mol
InChI Key: WZVVSROLGHZUFU-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with two methoxy groups attached at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a starting material, which undergoes methoxylation to introduce the methoxy groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, catalysts, and solvents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological responses. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Uniqueness: The presence of methoxy groups at the 7th and 8th positions in this compound distinguishes it from other benzazepines. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

CAS No.

847173-30-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C12H17NO2/c1-14-11-7-9-5-3-4-6-13-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3

InChI Key

WZVVSROLGHZUFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCN2)OC

Origin of Product

United States

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